molecular formula C18H18ClNO2 B2595470 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide CAS No. 2034515-05-2

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Cat. No.: B2595470
CAS No.: 2034515-05-2
M. Wt: 315.8
InChI Key: RPJYDIHHWBLANG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-chloro group and an amine side chain linked to a 2,3-dihydrobenzofuran moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and conformational stability are critical .

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-12(20-18(21)15-4-2-3-5-16(15)19)10-13-6-7-17-14(11-13)8-9-22-17/h2-7,11-12H,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJYDIHHWBLANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Chloro vs. Alkoxy Groups
  • Target Compound: The 2-chloro group is electron-withdrawing, reducing electron density on the benzamide ring.
  • Analogues: Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Entry 5) feature alkoxy (methoxy, ethoxy) substituents.
  • Impact : Chloro groups generally enhance metabolic stability compared to alkoxy groups but may reduce solubility.
Halogen vs. Nitro Groups
  • Nitro-Substituted Analogues : For example, 2-hydroxy-5-nitro-N-phenylbenzamide () has a nitro group at position 3. Nitro groups are stronger electron-withdrawing agents than chloro, significantly lowering pKa values and influencing redox reactivity. However, nitro groups are associated with higher toxicity risks .

Variations in the Amine Side Chain and Heterocyclic Moieties

Dihydrobenzofuran vs. Pyrazol Rings
  • Target Compound : The 2,3-dihydrobenzofuran moiety provides a semi-rigid bicyclic structure, favoring planar interactions with biological targets.
  • Pyrazol-Containing Analogues : Compounds like 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide () incorporate a pyrazol ring. Pyrazol derivatives exhibit distinct hydrogen-bonding patterns due to the N-heteroatoms and may display higher conformational flexibility .
Fluorinated Analogues
  • Example : N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c][1,4]oxazin-2-yl)benzamide () includes fluorine atoms. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to chlorine .

Biological Activity

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of the benzofuran moiety contributes to its pharmacological potential, particularly in the context of neurological and inflammatory disorders. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19ClNO2\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight317.8 g/mol
Molecular FormulaC17H19ClN2O2
CAS Number2034450-92-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzofuran derivatives have been shown to modulate neurotransmitter systems and inflammatory pathways.

  • Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures can act as selective agonists for cannabinoid receptor type 2 (CB2). Activation of CB2 receptors has been linked to anti-inflammatory effects and pain relief, making this compound a potential candidate for treating neuropathic pain .
  • Neuroprotective Effects : Studies have demonstrated that benzofuran derivatives may exert neuroprotective effects through the modulation of oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .
  • Enzyme Inhibition : The compound may also interact with various enzymes, potentially inhibiting pathways involved in inflammation and pain signaling .

Case Studies and Experimental Data

  • Neuropathic Pain Models : In animal studies, compounds similar to this compound have shown efficacy in reducing pain behavior in models such as spinal nerve ligation and paclitaxel-induced neuropathy. These effects were selectively reversed by CB2 antagonists, confirming the role of cannabinoid signaling in their mechanism .
  • Inflammation Studies : Experimental data suggests that benzofuran derivatives can significantly reduce markers of inflammation in various models, indicating their potential use in inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameTarget ReceptorBiological Activity
This compoundCB2Anti-inflammatory, analgesic
3,3-disubstituted benzofuran derivativesCB1/CB2Neuroprotective, analgesic
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamideCB2Analgesic

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Amide Coupling: React 2-chlorobenzoic acid derivatives (e.g., acid chloride) with the amine-containing intermediate (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) under anhydrous conditions. Pyridine or DMF is often used as a solvent to scavenge HCl byproducts .

Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Optimization: Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine) to maximize yield (>75%). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Table 1: Example Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
Amidation2-Chlorobenzoyl chloride, Amine intermediatePyridine5078
PurificationEthyl acetate/hexaneRT85 (purity)

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay variability. Strategies include:

Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to confirm dose-dependent effects .

Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities influencing results .

Receptor-Specific Studies: For inflammatory pathway claims (e.g., P2X7 receptor interaction), use competitive binding assays (radioligand displacement) and Western blotting to confirm target engagement .

Example Data Conflict Resolution:

  • A study reporting weak anticancer activity (IC50 >50 µM) in MTT assays might be supplemented with apoptosis markers (Annexin V/PI staining) to confirm mechanism .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry:
    • 2-Chlorobenzamide: Aromatic protons at δ 7.3–7.8 ppm (doublets, J=8 Hz).
    • Dihydrobenzofuran: Methine protons at δ 4.2–4.5 ppm (multiplet) .
  • IR: Amide C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹.
  • Mass Spectrometry: ESI-MS expected [M+H]⁺: m/z 358.1 (C₁₉H₁₉ClNO₂) .

Table 2: Key Spectral Data

TechniqueKey Signals
¹H NMRδ 7.45 (d, J=8 Hz, 2H, Ar-H), δ 4.35 (m, 2H, OCH₂)
IR1652 cm⁻¹ (C=O), 1548 cm⁻¹ (N-H)

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., P2X7 receptors)?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model ligand-receptor binding. The chloro and benzofuran groups show hydrophobic interactions with receptor pockets (binding energy ≤-8.5 kcal/mol) .

MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .

QSAR: Develop models using descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity (R² >0.7) .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use methanol/water (7:3) to remove unreacted starting materials (yield ~70%).
  • Column Chromatography: Silica gel, hexane → ethyl acetate gradient (20→50%) to separate diastereomers (if present) .

Advanced: How does the compound’s crystal structure influence its reactivity and stability?

Methodological Answer:

  • Hydrogen Bonding: Intermolecular N-H···O bonds (2.8–3.0 Å) form dimeric structures, enhancing thermal stability (TGA decomposition >200°C) .
  • Packing Analysis: π-π stacking between benzamide and dihydrobenzofuran moieties reduces solubility in nonpolar solvents .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Store at -20°C under argon in amber vials.
  • Monitor degradation via HPLC every 6 months; <5% degradation indicates stability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., nitro at benzofuran-5-position) to enhance receptor affinity.
  • Bioisosteres: Replace chloro with trifluoromethyl to improve metabolic stability (e.g., t₁/₂ increase from 2.5→4.1 h) .

Table 3: SAR Example

DerivativeSubstituentIC50 (P2X7, µM)
ParentCl12.3
CF₃Trifluoromethyl8.9

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